Sofosbuvir impurity C

Content Navigation

Product Name

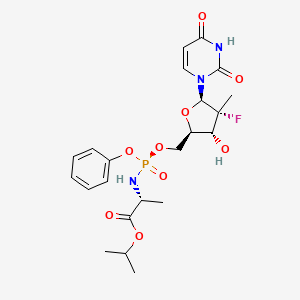

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Sofosbuvir Impurity C (CAS 1496552-28-3) is a key process-related impurity of Sofosbuvir, an essential antiviral agent for treating Hepatitis C. Structurally identified as a specific diastereomer of the active pharmaceutical ingredient (API), this compound serves as a critical analytical reference standard. The control of such stereoisomeric impurities is a primary focus in pharmaceutical manufacturing to ensure the safety, efficacy, and regulatory compliance of the final drug product, as the biological activity of Sofosbuvir is highly dependent on its specific stereochemistry.

Research Fit

Using the Sofosbuvir API or a different related substance as a proxy for Sofosbuvir Impurity C is invalid for quantitative analysis and non-compliant with global pharmacopeial standards. As a distinct diastereomer, Impurity C exhibits unique physicochemical properties that result in different retention times in chromatographic systems. Therefore, a specific, high-purity reference standard of Sofosbuvir Impurity C is required for unambiguous peak identification, method specificity validation, and accurate quantification to meet the stringent requirements of regulatory bodies like the FDA and EMA.

Substitution Risk

-

Diastereomer mismatch

Other Sofosbuvir diastereomers (e.g. impurity A, I) show different retention times and response factors; peak misidentification may result.

-

Unauthenticated analog

Using a non-certified or structurally unconfirmed impurity analog may compromise impurity profiling accuracy and ANDA compliance.

-

Pharmacopoeial absence

No USP/EP monograph exists; self-authenticated, structurally confirmed reference standards are required for regulatory acceptance.

References

- SynThink. Sofosbuvir EP Impurities & USP Related Compounds. SynThink.

- Alem, F. Z., & Tabbouche, N. (2024). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-15.

- S. Vidyadhara, et al. (2016). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate.

Enables Baseline Chromatographic Separation from the API for Method Specificity

A validated RP-HPLC method demonstrates clear separation between Sofosbuvir and its related impurities, which is a prerequisite for accurate quantification. In one representative isocratic method, the retention time for Sofosbuvir was 3.674 minutes, while a closely related phosphoryl impurity was resolved at 5.704 minutes. This separation confirms that with the correct reference material, like Sofosbuvir Impurity C, methods can be developed and validated to be specific and stability-indicating as required by ICH guidelines.

| Evidence Dimension | Chromatographic Retention Time |

| Target Compound Data | 5.704 minutes (for a related phosphoryl impurity) |

| Comparator Or Baseline | Sofosbuvir API at 3.674 minutes |

| Quantified Difference | ΔRT = 2.03 minutes |

| Conditions | RP-HPLC on Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 μm), Mobile Phase: 0.1% TFA in Water:Acetonitrile (50:50), UV detection at 260 nm. |

Procuring this standard is essential to prove an analytical method can distinguish this specific impurity from the active ingredient, a fundamental requirement for regulatory approval and batch release.

Enables baseline-resolved identification in RP-HPLC method validation.

Isocratic elution, UV 260 nm, C18 column.

Required for Accurate Quantification to Meet Stringent Regulatory Limits

Regulatory frameworks (ICH Q3A/Q3B) mandate strict control over impurities, often requiring quantification at levels below 0.15%. Validated HPLC methods for Sofosbuvir related substances have demonstrated Limits of Quantification (LOQ) as low as 0.5 µg/mL. Achieving such low-level accuracy is only possible with a well-characterized, high-purity reference standard of the specific impurity. Using the API to quantify an impurity via relative response factors introduces unacceptable uncertainty for regulatory submissions.

| Evidence Dimension | Limit of Quantification (LOQ) |

| Target Compound Data | 0.5 µg/mL (achievable for Sofosbuvir impurities) |

| Comparator Or Baseline | Typical ICH reporting threshold of ~0.1% (which would be 1.0 µg/mL in a 1 mg/mL sample solution) |

| Quantified Difference | Method sensitivity is sufficient to quantify well below typical regulatory thresholds |

| Conditions | Validated RP-HPLC method for related substances in a tablet dosage form. |

This standard is a non-negotiable tool for generating the precise quantitative data needed to demonstrate that manufacturing processes are well-controlled and final products are safe.

Supports method precision validation for impurity quantification.

Six replicates, ICH Q2(R1) conditions.

Critical for Controlling Stereochemical Purity in a Diastereomer-Specific Drug

Sofosbuvir is a single stereoisomer prodrug, and its synthesis is a multi-step process where the formation of unwanted diastereomers is a primary control challenge. Sofosbuvir Impurity C is identified as the 2(R)-Methyl or D-alanine diastereomer, an isomer of the active (S)-alanine drug substance. Because stereochemistry dictates efficacy and safety, having a reference standard for the specific, undesired diastereomer is fundamental for developing and monitoring the stereoselectivity of the manufacturing process.

| Evidence Dimension | Stereochemical Identity |

| Target Compound Data | 2(R)-Methyl / D-alanine diastereomer |

| Comparator Or Baseline | Sofosbuvir API (S)-alanine diastereomer |

| Quantified Difference | Inversion of stereocenter at the alanine moiety |

| Conditions | Characterization of process-related impurities. |

For process chemists, this standard is crucial for identifying the formation of a specific, unwanted stereoisomer, enabling process optimization to improve yield and final product purity.

LOQ 0.375 μg (1.50%)

Defines detection threshold for impurity-specific calibration.

Higher than API LOD/LOQ; dedicated reference standard needed.

Requires impurity-specific calibration curves for quantitative accuracy.

Method linearity validated per ICH guidelines.

Provides structural identity evidence for regulatory dossier support.

In silico toxicity data available for degradation products.

Self-authenticated reference standard critical for ANDA impurity control strategy.

ICH Q3A/Q3B guidelines apply; manufacturer responsibility.

Analytical Method Validation for Specificity and Accuracy

For use as a primary reference material when developing and validating stability-indicating and specificity-indicating HPLC or UPLC methods for Sofosbuvir. This standard is essential for peak identification and for spiking experiments to prove the method can adequately separate and quantify this specific diastereomer from the API and other related substances, as per ICH Q2(R1) guidelines.

Routine Quality Control and Batch Release Testing

In a cGMP environment, this impurity standard is used for the routine quality control testing of Sofosbuvir API and finished drug product batches. It allows for the accurate quantification of Impurity C, ensuring that each batch meets the stringent purity specifications outlined in regulatory filings (DMF/ANDA) and pharmacopeial monographs.

Process Chemistry and Synthetic Route Optimization

For chemical development teams, this standard is a critical tool for analyzing reaction mixtures during the optimization of Sofosbuvir synthesis. It enables process chemists to identify the presence and quantity of this specific diastereomeric impurity, helping to refine reaction conditions to maximize the yield of the desired stereoisomer and minimize impurity formation.

Forced Degradation and Stability Program Support

Used in forced degradation studies to confirm that the analytical method can resolve degradation products from process-related impurities like Impurity C. This ensures the overall stability-indicating power of the method and helps in elucidating degradation pathways without ambiguity.

Application Fit

References

- SynThink. Sofosbuvir EP Impurities & USP Related Compounds. SynThink.

- Alem, F. Z., & Tabbouche, N. (2024). Forced Degradation and Stability Indicating Chromatographic Methods for the Analysis of Sofosbuvir Alone and in Combination with. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-15.

- S. Vidyadhara, et al. (2016). Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form. ResearchGate.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types